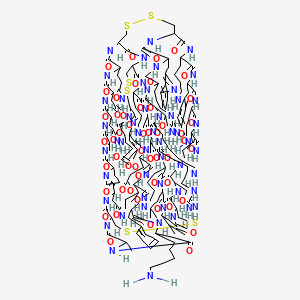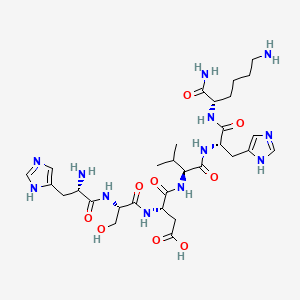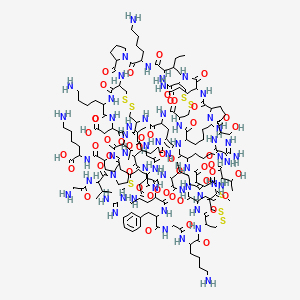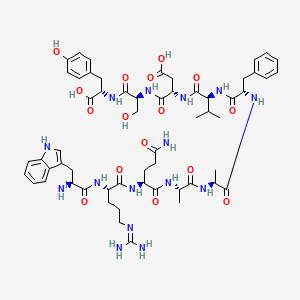
Amyloid beta-Protein (1-16)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amyloid beta-Protein (1-16) is a fragment of the Amyloid beta-Protein (Aβ), which is the main component of neuritic plaques found in the brains of Alzheimer’s disease (AD) patients . Aβ is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .
Molecular Structure Analysis
The detailed molecular mechanisms of the pathway and the spatial-temporal dynamics leading to synaptic failure, neurodegeneration, and clinical onset are still under intense investigation . The structures cover 30–50% of the conformational ensembles extracted from the free energy minima .Chemical Reactions Analysis
Proteins interactions with reactive oxygen agents may result in covalent modifications of amino acid residues in proteins, formation of protein-protein cross-linkages and oxidation of the protein backbone resulting in protein fragmentation . Oxidation targets for Aβ (1-16) are the histidine residues coordinated to the metal ions .科学的研究の応用
Amyloid beta (Aβ) protein plays a crucial role in the pathogenesis of Alzheimer's disease (AD). Its aggregation and reported neurotoxicity have led to the amyloid cascade hypothesis, suggesting Aβ as a primary cause of neurodegeneration in AD. This understanding has influenced the development of therapeutic agents targeting Aβ (Verdile et al., 2004).
Aβ is a fragment of the larger amyloid precursor protein (APP), with its abundant deposition in Alzheimer's patients suggesting altered APP processing. Studies have shown that constitutive processing in cells cleaves APP, preventing Aβ deposition. A deficiency in this process could contribute to Alzheimer's pathology (Esch et al., 1990).
Research indicates that amyloid peptides, including Aβ, are toxic via a common oxidative mechanism. The toxicity is mediated through a free radical pathway, suggesting a shared toxic mechanism across different amyloid diseases (Schubert et al., 1995).
The Aβ protein is found to enhance the survival of hippocampal neurons in vitro, contrary to its apparent metabolic inertness in Alzheimer's disease. This suggests a potential neurotrophic activity of Aβ, which may help understand the progression of Alzheimer's disease (Whitson et al., 1989).
Studies on the oligomerization of Aβ at nanomolar levels in cell culture have shown that the amyloid-binding dye Congo red can stabilize Aβ monomers and decrease oligomer/monomer ratios. This provides a system for studying the early aggregation of Aβ and identifying inhibitors under biologically relevant conditions (Podlisny et al., 1998).
Neurotrophic and neurotoxic effects of Aβ have been observed, with its impact varying depending on the concentration and the maturity of neurons. Specific sequences within Aβ mediate these effects, providing insights into its role in neuronal development and degeneration (Yankner et al., 1990).
作用機序
Target of Action
Amyloid Beta-Protein (1-16) primarily targets the Amyloid Precursor Protein (APP) . APP plays a role in the nervous system, possibly through the promotion of neurite outgrowth and long-term potentiation by modulation of calcium release . The Amyloid Beta-Protein (1-16) also targets histidine residues coordinated to metal ions .
Mode of Action
Amyloid Beta-Protein (1-16) is derived from the Amyloid Precursor Protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid Beta-Protein in a cholesterol-dependent process . This peptide can aggregate to form flexible soluble oligomers. Certain misfolded oligomers, known as “seeds”, can induce other Amyloid Beta-Protein molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .
Biochemical Pathways
Amyloid Beta-Protein (1-16) is involved in the amyloidogenic pathway, where the Amyloid Precursor Protein (APP) is first cleaved by beta-secretase, producing soluble beta-APP fragments and C-terminal beta fragment. This fragment is further cleaved by gamma-secretase, generating APP intracellular domain and Amyloid Beta-Protein .
Pharmacokinetics
It is known that amyloid beta-protein efflux is normally mediated via its receptors on the brain endothelium, and the clearance mechanism is mainly mediated by cell surface proteins, mainly low-density lipoprotein receptor-related protein 1 (lrp1), which localizes predominantly on the abluminal side of the cerebral endothelium .
Result of Action
The accumulation and aggregation of Amyloid Beta-Protein (1-16) in the brain are considered to be the distinct morphological hallmark of early onset of Alzheimer’s Disease . It is believed to trigger the progression of Alzheimer’s Disease via accumulation and aggregation . At physiological levels, Amyloid Beta-Protein reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . At high (pathological) doses, it inhibits memory .
Action Environment
The action of Amyloid Beta-Protein (1-16) can be influenced by various environmental factors. For instance, the rate of removal of Amyloid Beta-Protein is significantly increased during sleep . Moreover, the presence of metal ions in the environment can influence the oxidation targets for Amyloid Beta-Protein (1-16) .
Safety and Hazards
生化学分析
Biochemical Properties
Amyloid beta-Protein (1-16) interacts with various enzymes and proteins. For instance, it binds with heme to form an Amyloid beta-Protein (1-16)–heme complex, which exhibits enhanced peroxidase-like activity . It also interacts with the receptor of advanced glycation end product (RAGE) and P-glycoprotein (P-gp), which are involved in its transport across the blood-brain barrier .
Cellular Effects
Amyloid beta-Protein (1-16) has significant effects on various types of cells and cellular processes. It influences cell function by reducing the excitatory activity of potassium channels and reducing neuronal apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Amyloid beta-Protein (1-16) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms amyloid fibrils, which are stabilized by H-bonds . These fibrils can aggregate into plaques, a hallmark of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
Over time, Amyloid beta-Protein (1-16) undergoes changes in laboratory settings. It has been observed that the clearance efficiency of Amyloid beta-Protein (1-16) protein aggregates can be detected in cerebrospinal fluid . Moreover, the accumulation of Amyloid beta-Protein (1-16) in the brain is proposed to be an early toxic event in the pathogenesis of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of Amyloid beta-Protein (1-16) vary with different dosages in animal models. High doses of Amyloid beta-Protein (1-16) have been shown to inhibit memory in mice, while low doses enhance memory .
Metabolic Pathways
Amyloid beta-Protein (1-16) is involved in several metabolic pathways. It is produced through the proteolytic processing of APP by β- and γ-secretases . The degradation of Amyloid beta-Protein (1-16) is linked to lysosomal pathways .
Transport and Distribution
Amyloid beta-Protein (1-16) is transported and distributed within cells and tissues. It is mainly localized to the cytoplasm, while a small fraction is tethered to the cell membrane via its interaction with APP . Following exposure to DNA damaging agents, it is released from the cell membrane and translocates to the nucleus .
Subcellular Localization
Amyloid beta-Protein (1-16) is found in various subcellular compartments. It is mainly localized to the cytoplasm and is also found in the cell membrane and the nucleus . Its localization is influenced by its interaction with APP and other cellular factors .
特性
IUPAC Name |
6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRFXGDLPWBBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H119N27O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1955.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Amyloid beta-Protein (1-16) interact with copper(II) ions and what are the implications of this interaction?
A1: Amyloid beta-Protein (1-16) demonstrates a strong affinity for copper(II) ions. Research suggests that the N-terminal region of this peptide, specifically the amino acid residues 1-16, plays a crucial role in binding up to four copper(II) ions. [] This interaction is believed to be significant in the context of Alzheimer's disease (AD), as copper, along with other metals, accumulates in amyloid deposits found in the brains of AD patients. [] While the exact role of metal binding in AD pathogenesis is not fully understood, it is an active area of research.
Q2: What experimental techniques were employed to study the interaction between Amyloid beta-Protein (1-16) and copper(II) ions?
A2: Researchers utilized a combination of techniques to investigate this interaction. These include:
- Potentiometry: To determine the stability constants of the formed complexes and understand the metal binding affinity. []
- Spectroscopic methods (UV-Vis, circular dichroism, and electron paramagnetic resonance): To elucidate the structural features of the copper(II) complexes and gain insights into the coordination environment around the metal ion. []
- Electrospray ionization mass spectrometry (ESI-MS): To identify the different copper(II)-peptide complexes formed and their stoichiometry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[Glu27]-PKC (19-36)](/img/structure/B612418.png)


